molecular formula C11H12BrNO2 B268629 N-allyl-5-bromo-2-methoxybenzamide

N-allyl-5-bromo-2-methoxybenzamide

Cat. No. B268629
M. Wt: 270.12 g/mol
InChI Key: YITRBQSVHKMHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-bromo-2-methoxybenzamide, also known as BAM, is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BAM belongs to the class of benzamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of N-allyl-5-bromo-2-methoxybenzamide is not fully understood, but it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of HDACs by this compound leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to possess anti-inflammatory and analgesic effects, which may be mediated by the inhibition of pro-inflammatory cytokines and the activation of the opioid system.

Advantages and Limitations for Lab Experiments

N-allyl-5-bromo-2-methoxybenzamide has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic properties. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for research on N-allyl-5-bromo-2-methoxybenzamide. One potential direction is to investigate its potential as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory and painful conditions. Further research is also needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for greater efficiency and scalability.
Conclusion:
In conclusion, this compound is a promising candidate for the development of therapeutic agents due to its potential anticancer, anti-inflammatory, and analgesic effects. Its synthesis method has been optimized to achieve high yields and purity, making it a suitable candidate for further research. However, its limitations must be taken into consideration when designing experiments using this compound. Future research on this compound may lead to the development of novel therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-allyl-5-bromo-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with allylamine in the presence of triethylamine to produce this compound in high yield and purity. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

N-allyl-5-bromo-2-methoxybenzamide has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been shown to possess anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory and painful conditions.

properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

5-bromo-2-methoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H12BrNO2/c1-3-6-13-11(14)9-7-8(12)4-5-10(9)15-2/h3-5,7H,1,6H2,2H3,(H,13,14)

InChI Key

YITRBQSVHKMHKF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC=C

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC=C

Origin of Product

United States

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